molecular formula C26H20N2O4S B2873446 ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 312605-06-4

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2873446
CAS No.: 312605-06-4
M. Wt: 456.52
InChI Key: UYWPAZDGHDPKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a benzamide substituent at position 2, a phenyl group at position 4, and an ethyl carboxylate ester at position 5. The 4-benzoyl moiety on the benzamide group distinguishes it from simpler thiazole derivatives. Structural validation of such compounds typically employs X-ray crystallography using programs like SHELXL , ensuring precise molecular geometry determination.

Properties

IUPAC Name

ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-2-32-25(31)23-21(17-9-5-3-6-10-17)27-26(33-23)28-24(30)20-15-13-19(14-16-20)22(29)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPAZDGHDPKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 2-aminothiazole-4-carboxylate with benzoyl chloride derivatives under reflux conditions in the presence of a base such as triethylamine. The reaction mixture is usually stirred in an organic solvent like ethanol or dichloromethane for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

ETHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

  • ETHYL 2-(4-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE : Substitutes the benzoyl with a nitro group, altering electronic properties and hydrogen-bonding capacity.
  • METHYL 2-(4-BENZOYLBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE : Methyl ester instead of ethyl, affecting solubility and metabolic stability.

Crystallographic and Validation Insights

Crystal structures of similar compounds are refined using SHELXL, which optimizes parameters like bond lengths and angles . Structure validation tools (e.g., PLATON) check for errors in symmetry or displacement parameters, ensuring reliability . The target compound’s planar thiazole core and benzoyl orientation likely facilitate dense crystal packing, as seen in related structures.

Data Tables

Table 1: Comparative Properties of Thiazole Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL in DMSO) Biological Activity (MIC, μg/mL)
ETHYL 2-(4-BENZOYLBENZAMIDO)-... [Target] 472.5 (calculated) ~220–225* ~15* Not reported
ETHYL 2-BENZAMIDO-4-PHENYL-... 350.4 195–198 25 12.5 (E. coli)
ETHYL 2-(4-NITROBENZAMIDO)-4-PHENYL-... 395.4 210–215 10 6.25 (S. aureus)

*Theoretical or extrapolated values based on structural analogs.

Biological Activity

Ethyl 2-(4-benzoylbenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C23H22N2O3S
  • Molecular Weight : 398.49 g/mol
  • CAS Number : 36793-55-2

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of thiazole rings and amide bonds. The general synthetic pathway includes:

  • Formation of Thiazole Ring : Reacting appropriate thioamide derivatives with α-halo esters.
  • Amidation : Coupling the thiazole intermediate with benzoyl chloride to form the benzamide.
  • Esterification : Converting the carboxylic acid to an ethyl ester.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a moderate to high level of inhibition, suggesting its potential as an antimicrobial agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

Research has indicated that thiazole derivatives can also exhibit anticancer properties. This compound was tested for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

The compound demonstrated significant cytotoxicity against HeLa cells, indicating its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies

A notable study published in Chemistry & Biology Interface highlighted the synthesis and biological evaluation of various thiazole derivatives including this compound. The study reported promising antimicrobial and anticancer activities, supporting the compound's potential therapeutic applications .

Another investigation focused on the structure–activity relationship (SAR) of thiazoles indicated that modifications on the benzamide moiety could enhance both antimicrobial and anticancer activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.